molecular formula C18H19N5O5S B2845579 4-acetyl-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide CAS No. 1396683-78-5

4-acetyl-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Número de catálogo: B2845579
Número CAS: 1396683-78-5
Peso molecular: 417.44
Clave InChI: CPJAMCWSYQKZTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-acetyl-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzenesulfonamide group linked to a phenyl ring, which is further substituted with a 4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazole moiety. The tetrazole ring system is a well-known bioisostere for carboxylic acids and other functional groups, often employed to modify a compound's polarity, metabolic stability, and binding characteristics . The presence of the acetyl group on the benzenesulfonamide portion of the molecule provides a potential site for further chemical modification, making this compound a valuable intermediate for the synthesis of more complex target molecules. Compounds containing tetrazole and sulfonamide scaffolds are frequently investigated for a wide range of biological activities, including their potential as enzyme inhibitors. Researchers can utilize this chemical as a key building block or reference standard in projects aimed at developing novel therapeutic agents. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

4-acetyl-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5S/c1-13(24)14-3-9-17(10-4-14)29(26,27)19-15-5-7-16(8-6-15)23-18(25)22(20-21-23)11-12-28-2/h3-10,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJAMCWSYQKZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-acetyl-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a compound with significant potential in medicinal chemistry. Its structure includes a tetrazole moiety, which has been associated with various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent findings.

Chemical Structure and Properties

  • Molecular Formula : C18H19N5O5S
  • Molecular Weight : 417.44 g/mol
  • IUPAC Name : 4-acetyl-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]benzenesulfonamide

Antimicrobial Activity

Recent studies have shown that tetrazole derivatives exhibit promising antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.

Microorganism Activity Observed Reference
Staphylococcus aureusModerate inhibition
Escherichia coliModerate inhibition
Candida albicansModerate inhibition

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of tetrazole compounds has been widely researched. In vitro studies indicate that 4-acetyl-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide exhibits significant cytotoxic effects against several cancer cell lines.

Cancer Cell Line IC50 (µM) Reference
Hep G2 (Liver Cancer)10.0
A549 (Lung Adenocarcinoma)8.5
DU 145 (Prostate Cancer)12.0

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, making it a candidate for further development in cancer therapy.

Case Studies

  • Antimicrobial Efficacy Study :
    In a study assessing the antimicrobial efficacy of various tetrazole derivatives, the compound demonstrated better activity against E. coli compared to traditional antibiotics like ampicillin, indicating its potential as an alternative treatment option for resistant strains .
  • Cytotoxicity Assessment :
    A cytotoxicity assessment on human cancer cell lines revealed that the compound effectively inhibited cell growth in a dose-dependent manner. The study highlighted its potential as a lead compound for the development of new anticancer drugs .

Comparación Con Compuestos Similares

Structural Comparisons

Core Heterocyclic Moieties
  • Tetrazole vs. Triazole : The target compound’s tetrazole ring (5-membered, 4N atoms) contrasts with triazole derivatives (e.g., compounds [7–9] in ), which have a 3N-atom ring. Tetrazoles exhibit higher aromaticity and metabolic stability compared to triazoles, making them favorable in drug design for resistance to oxidative degradation .
  • Substituent Effects : The 2-methoxyethyl group on the tetrazole may improve solubility compared to halogenated analogs (e.g., Br/Cl-substituted phenyls in compounds [1–3]) by introducing polar ether linkages. In contrast, halogen substituents enhance lipophilicity, which can affect membrane permeability .
Sulfonamide Modifications
  • The acetyl group at the 4-position of the benzenesulfonamide distinguishes it from simpler derivatives like N-(4-methoxyphenyl)benzenesulfonamide (), where a methoxy group is present. The acetyl group’s electron-withdrawing nature may alter charge distribution, impacting receptor binding or crystallinity .

Table 1: Structural Features of Comparable Compounds

Compound Class Heterocycle Key Substituents Notable Properties
Target Compound Tetrazole 2-Methoxyethyl, 5-oxo, Acetyl High solubility, metabolic stability
Triazole-thiones [7–9] Triazole Halogen (Cl/Br), Thione Lipophilic, tautomerism
N-(4-Methoxyphenyl)benzenesulfonamide None Methoxy Crystalline, moderate solubility

Spectral Characterization

  • IR Spectroscopy :
    • The target compound’s acetyl group would show a C=O stretch at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides [4–6] .
    • Absence of S–H stretches (~2500–2600 cm⁻¹) confirms the tetrazole’s thione tautomer, analogous to triazole-thiones [7–9] .
  • NMR Spectroscopy :
    • The 2-methoxyethyl group’s OCH₂CH₂O protons would resonate as a triplet (~3.5–4.0 ppm), distinct from halogen-substituted analogs (e.g., Br/Cl-phenyls show deshielded aromatic protons) .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 4-acetyl-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

Tetrazole Ring Formation : Cyclization of nitriles with sodium azide in the presence of ammonium chloride under reflux (80–100°C) in DMF .

Sulfonamide Coupling : Reacting the tetrazole intermediate with 4-acetylbenzenesulfonyl chloride in dichloromethane, using triethylamine as a base at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Key conditions include strict pH control during sulfonamide coupling and inert atmosphere (N₂) to prevent oxidation of sensitive intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and detect impurities (e.g., residual solvents) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% required for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .

Q. What solvents and storage conditions are recommended to maintain compound stability?

  • Methodological Answer :
  • Solubility : DMSO (primary stock solutions), ethanol, or acetonitrile for in vitro studies. Avoid aqueous buffers with pH > 8 to prevent sulfonamide hydrolysis .
  • Storage : Lyophilized powder at –20°C under argon. Solutions in DMSO should be aliquoted and stored at –80°C to prevent freeze-thaw degradation .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural motifs:
  • Tetrazole-Sulfonamide Hybrids : Test for carbonic anhydrase inhibition (spectrophotometric assay using 4-nitrophenyl acetate) .
  • Acetyl Group : Evaluate acetyltransferase inhibition (radiolabeled acetyl-CoA incorporation assays) .
    Use positive controls (e.g., acetazolamide for carbonic anhydrase) and dose-response curves (1 nM–100 µM) to establish IC₅₀ values .

Q. What computational tools are suitable for predicting physicochemical properties?

  • Methodological Answer :
  • Lipinski’s Rule of Five : SwissADME or Molinspiration to predict bioavailability (e.g., logP, hydrogen bond donors/acceptors) .
  • pKa Prediction : ADMET Predictor or MarvinSuite to assess ionization states, critical for solubility and membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Vary substituents on the tetrazole (e.g., alkyl vs. aryl groups) and sulfonamide (e.g., electron-withdrawing vs. donating groups) .
  • Assay Prioritization : Use high-throughput screening (HTS) for enzyme inhibition, followed by cell-based assays (e.g., cytotoxicity in HEK293 or HepG2 cells) .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity .

Q. What strategies resolve contradictions in biological data across different assay platforms?

  • Methodological Answer :
  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Solubility Checks : Measure compound solubility in assay buffers via nephelometry; use surfactants (e.g., 0.01% Tween-20) if precipitation occurs .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., benzenesulfonamide-tetrazole hybrids from literature) to identify trends .

Q. How can researchers investigate the metabolic stability and cytochrome P450 interactions of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to identify metabolites .
  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) in HLM assays. Calculate Ki values via Dixon plots .
  • In Silico Tools : ADMET Predictor or Schrödinger’s QikProp to estimate metabolic sites (e.g., sulfonamide cleavage, tetrazole oxidation) .

Q. What experimental designs are optimal for assessing environmental impact and degradation pathways?

  • Methodological Answer :
  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions, analyze degradation products via HRMS .
  • Biotic Degradation : Use OECD 301F (manometric respirometry) with activated sludge to measure biodegradation rates .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-h LC₅₀) and algal growth inhibition (72-h IC₅₀) .

Q. How can crystallography and molecular docking elucidate binding modes with target proteins?

  • Methodological Answer :
  • Crystallization : Co-crystallize the compound with human carbonic anhydrase II (hCA II) using sitting-drop vapor diffusion (20% PEG 3350, pH 8.5) .
  • Docking : Use AutoDock Vina or Schrödinger’s Glide to predict binding poses. Validate with MD simulations (AMBER or GROMACS) to assess stability .
  • Electrostatic Mapping : Analyze protein-ligand interactions (e.g., hydrogen bonds with Thr199/Glu106 in hCA II) via PyMOL .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.